2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
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Overview
Description
2-((6-Acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic compound that features a pyridazine ring, a benzo[d][1,3]dioxole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Acetamide Group: The acetamide group is introduced via acetylation of the amino group on the pyridazine ring.
Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound.
Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the reaction of the thioether intermediate with a benzo[d][1,3]dioxole derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the nitro groups if present or the carbonyl groups in the acetamide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Aminopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- 2-((6-Methylpyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Uniqueness
The unique combination of the pyridazine ring, thioether linkage, and benzo[d][1,3]dioxole moiety distinguishes 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide from other compounds. This structural uniqueness may confer specific biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10(21)18-14-4-5-16(20-19-14)25-8-15(22)17-7-11-2-3-12-13(6-11)24-9-23-12/h2-6H,7-9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYYCBTJJFVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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